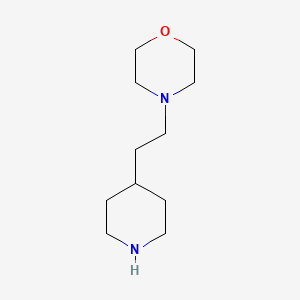

4-(2-Piperidin-4-ylethyl)morpholine

Description

Historical Trajectories and Current Significance of Piperidine (B6355638) and Morpholine (B109124) Pharmacophores in Drug Discovery and Development

The piperidine and morpholine rings are fundamental building blocks in the creation of pharmaceuticals. researchgate.netnih.gov Their enduring presence in drug design highlights their versatility and favorable pharmacological properties. pharmjournal.rubohrium.com

Piperidine: The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. nih.gov Its history is linked to the isolation of piperine (B192125) from black pepper in 1850 by Scottish chemist Thomas Anderson. wikipedia.org Industrially, piperidine is now produced through the hydrogenation of pyridine. wikipedia.org

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govresearchgate.netnih.gov The piperidine framework is one of the most frequently found in FDA-approved drugs, with over 70 commercialized drugs containing this scaffold. researchgate.netarizona.edu This widespread use is due to its ability to serve as a versatile synthetic fragment for creating compounds with a broad spectrum of biological activities. nih.govresearchgate.net Natural alkaloids such as morphine and atropine (B194438) contain a fused piperidine ring, demonstrating its long-standing therapeutic relevance. encyclopedia.pub Contemporary research continues to explore piperidine derivatives for various conditions, including Alzheimer's disease, infectious diseases, and neuropathic pain. encyclopedia.pub

Morpholine: Morpholine, a six-membered heterocyclic amine containing both an oxygen and a nitrogen atom, is another privileged structure in medicinal chemistry. nih.govsci-hub.se It is valued for its ability to impart favorable physicochemical, metabolic, and pharmacokinetic properties to molecules. nih.govresearchgate.net The morpholine ring can improve aqueous solubility and metabolic stability, crucial attributes for drug candidates. acs.orgnih.gov

First made commercially available in the U.S. in 1935, morpholine derivatives have been developed for a wide range of therapeutic applications, including as antidepressants, fungicides, and antibiotics. wisdomlib.orgresearchgate.net More than 20 FDA-approved drugs contain the morpholine moiety, such as the antibiotic Linezolid, the anticoagulant Rivaroxaban, and the anticancer agent Gefitinib. researchgate.nettaylorandfrancis.com The morpholine ring can act as a pharmacophore itself, interacting directly with biological targets, or as a scaffold that correctly orients other functional groups for optimal binding. nih.govnih.gov Its presence in compounds targeting the central nervous system (CNS) is particularly notable, as it can help molecules cross the blood-brain barrier. acs.orgnih.gov

The following table highlights some prominent examples of drugs containing piperidine and morpholine moieties.

| Drug Name | Pharmacophore | Therapeutic Class |

| Haloperidol | Piperidine | Antipsychotic |

| Fentanyl | Piperidine | Analgesic |

| Ritalin (Methylphenidate) | Piperidine | CNS Stimulant |

| Aricept (Donepezil) | Piperidine | Alzheimer's Disease |

| Linezolid | Morpholine | Antibiotic |

| Gefitinib | Morpholine | Anticancer |

| Rivaroxaban | Morpholine | Anticoagulant |

| Aprepitant | Morpholine | Antiemetic sci-hub.senih.gov |

The Molecular Architecture of 4-(2-Piperidin-4-ylethyl)morpholine within the Context of Structurally Related Heterocyclic Systems

The molecular structure of this compound, with the chemical formula C11H22N2O, is characterized by a morpholine ring connected to a piperidine ring via an ethyl linker at the piperidine's 4-position. uni.luscbt.com This architecture combines the structural features of two distinct and important heterocyclic systems.

The piperidine ring typically adopts a chair conformation, which is a low-energy and stable arrangement. ed.ac.uk The morpholine ring also prefers a chair conformation. ed.ac.uk The linkage of these two saturated rings through a flexible ethyl chain allows for a variety of spatial orientations, which can be critical for its interaction with biological targets.

The presence of two nitrogen atoms, one in each ring, provides basic centers that can be protonated at physiological pH. The morpholine nitrogen is generally less basic than the piperidine nitrogen due to the electron-withdrawing effect of the adjacent oxygen atom. researchgate.net This difference in basicity can influence the molecule's pharmacokinetic profile and its binding interactions.

Below is a table detailing key physicochemical properties of the parent compound.

| Property | Value | Source |

| Molecular Formula | C11H22N2O | scbt.com |

| Molecular Weight | 198.31 g/mol | scbt.com |

| SMILES | C1CNCCC1CCN2CCOCC2 | uni.lu |

| InChIKey | UUQGNMBESFLGFR-UHFFFAOYSA-N | uni.lu |

Structurally, this compound is related to a class of compounds known as piperidinyl-morpholines and piperazinyl-morpholines, which are explored in drug discovery for their potential as scaffolds that can improve drug-like properties. nih.gov The de novo synthesis of such combined heterocyclic systems is an area of active research, aiming to create novel molecular frameworks that were previously inaccessible. nih.govresearchgate.net The crystal structures of piperidine and morpholine themselves show that they form hydrogen-bonded chains, a property that influences their solid-state packing and can be relevant for the crystalline forms of their derivatives. ed.ac.uk

Delineation of the Prevailing Research Landscape and Academic Inquiry into this compound and Its Analogues

The research landscape for this compound and its analogues is primarily focused on their synthesis and their evaluation as building blocks for more complex molecules with potential therapeutic activities. The combination of the piperidine and morpholine moieties is a deliberate strategy to create novel chemical entities with desirable pharmacological properties. pharmjournal.rubohrium.com

Several studies have focused on the synthesis of related structures. For instance, methods have been developed for the production of 4-(piperidin-4-yl)morpholine, a close analogue, often involving the reductive amination of 1-benzyl-4-piperidone with morpholine, followed by debenzylation. google.comgoogle.com These synthetic routes are designed to be efficient and suitable for industrial-scale production. google.com

Analogues of this compound have been investigated for a range of biological activities. The incorporation of piperidine and morpholine fragments into larger molecular structures is a common theme in the development of new anticancer agents. nih.gov For example, a series of 2-(benzimidazol-2-yl)quinoxalines bearing piperidine and morpholine substituents were synthesized and tested for their cytotoxic activity against various cancer cell lines. nih.gov

Research into derivatives has also explored their potential as inhibitors of enzymes like cholinesterases, which is relevant for the treatment of Alzheimer's disease. pharmjournal.ru The rationale behind combining these two rings is often to modulate the pharmacokinetic properties of a lead compound, enhancing its activity and providing desirable drug-like characteristics. pharmjournal.ruresearchgate.net

The following table summarizes some research findings on analogues and derivatives containing the piperidine-morpholine scaffold.

| Research Area | Key Findings | Reference |

| Anticancer Agents | Synthesis of quinoxaline (B1680401) derivatives with piperidine and morpholine moieties showed cytotoxic effects against human lung adenocarcinoma cells. | nih.gov |

| Synthetic Methodologies | Development of efficient, high-yield methods for producing 4-(piperidin-4-yl)morpholine suitable for industrial application. | google.comgoogle.com |

| Cholinesterase Inhibitors | Rhenoxyethyl piperidine/morpholine derivatives have been studied as potential inhibitors of cholinesterases for future drug design in Alzheimer's disease. | pharmjournal.ru |

| Antimicrobial Agents | Synthesis of spirooxindole-derived morpholine-fused-1,2,3-triazole derivatives showed anti-proliferative activity against several human tumor cell lines. | researchgate.net |

The ongoing scientific inquiry into compounds like this compound highlights a trend in medicinal chemistry that leverages the proven benefits of established pharmacophores to construct novel molecules with potentially enhanced therapeutic profiles. bohrium.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-(2-piperidin-4-ylethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-4-12-5-2-11(1)3-6-13-7-9-14-10-8-13/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSGXEMMBLFIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Chemical Derivatization of 4 2 Piperidin 4 Ylethyl Morpholine

Elucidation of Established Synthetic Pathways for the 4-(2-Piperidin-4-ylethyl)morpholine Core Structure

The construction of the this compound scaffold relies on established and innovative synthetic organic chemistry principles. Key strategies involve the formation of the piperidine (B6355638) and morpholine (B109124) rings and the linkage between them.

Principles and Applications of Reductive Amination in Compound Synthesis

Reductive amination is a highly effective and widely used method for the formation of carbon-nitrogen bonds, making it a cornerstone in the synthesis of amines from carbonyl compounds. organic-chemistry.orglibretexts.org The reaction proceeds in two main stages: the initial reaction between an aldehyde or ketone and an amine (such as ammonia (B1221849), a primary, or a secondary amine) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. youtube.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common laboratory reagents due to their selectivity and mild reaction conditions. libretexts.orgyoutube.com

A direct application of this methodology is seen in the synthesis of the precursor, 4-(piperidin-4-yl)morpholine. One patented procedure describes the reaction of 1-benzyl-4-piperidone with morpholine. google.com This process involves a one-pot reductive amination, where the enamine formation and subsequent reduction occur concurrently under specific conditions, simplifying the operational procedure and potentially increasing yield. google.com The benzyl (B1604629) group serves as a protecting group for the piperidine nitrogen, which can be subsequently removed via hydrogenolysis to yield the final secondary amine. google.com

Table 1: Key Steps in Reductive Amination for 4-(Piperidin-4-yl)morpholine Synthesis

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | 1-Benzyl-4-piperidone, Morpholine | Reductive Amination (One-Pot) | 4-(1-Benzylpiperidin-4-yl)morpholine |

This table illustrates a typical sequence for synthesizing a core fragment of the target molecule using reductive amination.

The versatility of reductive amination allows for the synthesis of primary, secondary, and tertiary amines by choosing the appropriate amine starting material. youtube.com For instance, reacting a ketone with ammonia yields a primary amine, while using a primary amine results in a secondary amine. youtube.com

Intramolecular Cyclization Tactics for Heterocyclic Ring Formation

Intramolecular cyclization is a powerful strategy for constructing cyclic systems, including the heterocyclic rings found in this compound. This approach involves a single molecule containing two reactive functional groups that react with each other to form a ring.

The formation of the piperidine ring, a key component of the target molecule, can be achieved through intramolecular reactions. mdpi.com One notable example is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester. beilstein-journals.org In the synthesis of a piperidin-4-one derivative, a suitable acyclic diester can be induced to cyclize in the presence of a base. beilstein-journals.org The resulting piperidin-4-one is a versatile intermediate that can be further elaborated. For example, a Michael addition followed by N-protection can furnish a diester poised for intramolecular cyclization. beilstein-journals.org The resulting cyclic β-keto ester can then undergo decarboxylation to yield the desired substituted piperidin-4-one. beilstein-journals.org

Similarly, the morpholine ring can be synthesized via intramolecular cyclization. A common method involves the SN2-type ring-opening of an activated aziridine (B145994) with a halogenated alcohol, which is then followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine intermediate to form the morpholine ring. nih.govresearchgate.net The process involves the nucleophilic attack of the amine on the carbon bearing the halogen, closing the six-membered ring.

Expedient One-Pot Synthetic Procedures for Enhanced Reaction Efficiency

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. mdpi.commdpi.com These procedures are particularly valuable in complex molecule synthesis.

General one-pot strategies for synthesizing piperidine and morpholine rings further highlight the power of this approach. For instance, piperidines can be synthesized in a one-pot reaction from halogenated amides, where amide activation, reduction, and intramolecular nucleophilic substitution occur sequentially in the same flask. mdpi.com Likewise, 2-substituted and 2,3-disubstituted morpholines can be prepared via a metal-free, one-pot strategy involving the reaction of aziridines with halogenated alcohols. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogue Generation

The introduction of chirality into drug molecules is a critical aspect of modern medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Stereoselective synthesis allows for the controlled formation of a specific stereoisomer.

For analogues of this compound, stereocenters can be introduced into either the piperidine or the morpholine ring. Stereoselective hydrogenation of substituted pyridines or piperidinones is a common method to produce stereochemically defined piperidines. mdpi.com For example, the hydrogenation of unsaturated substituted piperidinones followed by the reduction of the lactam can yield cis-configured 2,4-disubstituted piperidines. mdpi.com

Enantioselective synthesis of the morpholine ring has also been well-documented. A highly regio- and stereoselective strategy involves the SN2-type ring opening of activated aziridines with haloalcohols, catalyzed by a Lewis acid, followed by intramolecular ring closure. nih.gov This method allows for the synthesis of a variety of substituted, non-racemic morpholines in high yield and enantioselectivity. nih.gov Furthermore, manganese-catalyzed asymmetric formal hydroamination of allylic alcohols provides an efficient route to chiral γ-amino alcohols, which are valuable precursors for chiral morpholine derivatives. acs.org

Comprehensive Strategies for Chemical Derivatization and Functionalization of this compound Analogues

The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Modifications can be targeted at the piperidine ring, the morpholine ring, or the ethyl linker.

Structural Modifications of the Piperidine Moiety and Their Synthetic Implications

The piperidine ring is a dominant structural element in many biologically active compounds and its modification can have profound effects on pharmacological activity. nih.gov In dual-affinity ligands targeting histamine (B1213489) H3 and sigma-1 receptors, the piperidine moiety was identified as a key structural element for activity at the sigma-1 receptor. nih.gov Replacing the piperidine ring with a piperazine (B1678402) ring significantly altered the inhibitory potency, underscoring the critical nature of the piperidine core. nih.gov

Synthetic strategies for modifying the piperidine ring are diverse. N-alkylation or N-acylation of the piperidine nitrogen is a straightforward approach to introduce a wide range of substituents. For instance, the secondary amine of the piperidine can be reacted with various alkyl halides or acylating agents to generate a library of derivatives.

Furthermore, the piperidine ring itself can be part of a more complex fused or spirocyclic system. The synthesis of spirocyclic derivatives can be achieved by constructing a new ring onto the piperidine framework. beilstein-journals.org For example, a spiro-cyclopropyl group can be introduced at the 4-position of the piperidine ring. beilstein-journals.org

The synthetic implications of these modifications relate to the potential for altering receptor binding, selectivity, and pharmacokinetic properties. Research on other piperidine-containing series has shown that even subtle changes, such as introducing unsaturation into the piperidine ring, can lead to significant improvements in potency. dndi.org Conversely, replacing the piperidine with a morpholine ring in one series resulted in an inactive compound, further emphasizing the specific structural requirements of the piperidine moiety for biological activity in that context. dndi.org

Table 2: Impact of Piperidine Moiety Modification on Biological Activity in Selected Systems

| Original Moiety | Modified Moiety | System/Target | Observed Implication | Reference |

|---|---|---|---|---|

| Piperidine | Piperazine | Histamine H3 / Sigma-1 Receptor | Significant change in inhibitory potency at σ1R | nih.gov |

| Saturated Piperidine | Unsaturated Piperidine | Anti-Trypanosoma cruzi agents | Ten-fold increase in potency | dndi.org |

This table summarizes findings from various studies, illustrating the significant impact of structural changes to the piperidine ring on biological outcomes.

Chemical Transformations of the Morpholine Moiety and Their Impact on Compound Properties

The morpholine ring of this compound is a key site for chemical modification, offering opportunities to fine-tune the physicochemical and biological properties of the resulting derivatives. The presence of the oxygen atom and the secondary amine character of the nitrogen atom in the morpholine ring make it amenable to a variety of chemical transformations. atamankimya.com These modifications can influence properties such as solubility, lipophilicity, metabolic stability, and target-binding interactions. enamine.netnih.gov

Transformations can also involve the synthesis of morpholine analogs, where the oxygen atom is replaced by other heteroatoms or functional groups. enamine.netenamine.net For example, replacing the oxygen with a sulfur atom to create a thiomorpholine (B91149) derivative can significantly alter the compound's electronic and conformational properties. These changes can, in turn, affect how the molecule interacts with biological targets. ethz.ch

The impact of these transformations on compound properties is significant. For instance, modifications to the morpholine moiety have been shown to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The morpholine ring can participate in hydrogen bonding and other non-covalent interactions, and even subtle changes to its structure can lead to substantial differences in biological activity. nih.govnih.gov

A summary of potential morpholine transformations and their predicted impact is presented below:

| Transformation | Reagents/Conditions | Predicted Impact on Properties |

| N-Alkylation | Alkyl halides, base | Increased lipophilicity, altered basicity |

| N-Arylation | Aryl halides, palladium catalyst | Modified electronic properties, potential for π-stacking interactions |

| Ring Opening | Strong acids or reducing agents | Generation of linear amino alcohol derivatives |

| Bioisosteric Replacement | Synthesis of thiomorpholine or piperazine analogs | Altered polarity, hydrogen bonding capacity, and metabolic stability enamine.net |

These examples highlight the versatility of the morpholine moiety as a platform for chemical derivatization, enabling the systematic exploration of structure-activity relationships.

Elaboration and Functionalization of the Ethylene (B1197577) Linker

One approach to elaborating the ethylene linker is through the introduction of substituents, such as alkyl or aryl groups. This can be achieved through multi-step synthetic sequences, potentially starting from precursors with a functionalized two-carbon unit. Such modifications can introduce steric bulk, which may impact the molecule's ability to bind to specific targets.

Another strategy involves altering the length of the linker. Synthesizing analogs with a one-carbon (methylene) or three-carbon (propylene) bridge would change the spatial relationship between the two heterocyclic rings. This can have a profound effect on the molecule's conformational preferences and its ability to adopt a bioactive conformation.

The synthesis of these analogs often requires a different synthetic approach compared to the direct modification of the pre-formed this compound. For example, the synthesis of a one-pot, four-component reaction has been developed to create piperazine derivatives with an ethylene tether to an isothiourea group, demonstrating a method for constructing such linked systems. nih.gov

The following table outlines potential modifications to the ethylene linker and their expected consequences:

| Modification | Synthetic Strategy | Potential Consequences |

| Introduction of Substituents | Multi-step synthesis from functionalized precursors | Introduction of steric hindrance, potential for new interactions |

| Alteration of Linker Length | Synthesis of methylene (B1212753) or propylene-bridged analogs | Changes in conformational flexibility and spatial orientation of the rings |

| Introduction of Rigidity | Incorporation of double or triple bonds | Restricted conformational freedom, defined geometry |

Catalytic Systems and Mechanistic Considerations in the Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often relies on the use of catalytic systems to achieve high efficiency and selectivity. ethz.ch Palladium-based catalysts are particularly prominent in the construction of the carbon-nitrogen bonds that are central to the structure of these compounds. organic-chemistry.orgresearchgate.net

A common synthetic route to the core structure involves the reductive amination of a piperidone precursor with morpholine. google.comgoogle.com This reaction can be catalyzed by platinum or palladium catalysts under hydrogen pressure. google.comgoogle.com The use of these catalysts allows the reaction to proceed under relatively mild conditions, which helps to minimize the formation of byproducts. google.com

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that is frequently employed for the synthesis of N-aryl derivatives of piperidine and morpholine. nih.gov This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. The choice of ligand for the palladium catalyst is crucial for the success of this reaction and can influence both the yield and the scope of the transformation. nih.gov

Mechanistically, these catalytic cycles typically involve several key steps, including oxidative addition, ligand exchange, and reductive elimination. In the case of reductive amination, the mechanism involves the formation of an enamine intermediate, which is then reduced by hydrogen in the presence of the catalyst. google.com For the Buchwald-Hartwig amination, the catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired product and regenerate the catalyst. nih.gov

Recent advancements have focused on developing more efficient and versatile catalytic systems. For example, the use of ligand-accelerated, copper-catalyzed reactions has been explored for the synthesis of substituted morpholines and piperazines. ethz.ch These systems can operate with catalytic amounts of the metal, which is advantageous from both an economic and environmental perspective.

Scalability and Industrial Feasibility of Synthetic Protocols for this compound

The transition of a synthetic route from a laboratory setting to an industrial scale presents a unique set of challenges. For the production of this compound and its derivatives, scalability and industrial feasibility are paramount considerations. An industrially viable process must be cost-effective, safe, and environmentally friendly.

One of the key challenges in scaling up the synthesis of this compound is the handling of potentially hazardous reagents and intermediates. For example, while methods exist for the synthesis of related compounds, some may involve carcinogenic reagents, which would be problematic for large-scale production. researchgate.net

The choice of catalyst is also a critical factor in the scalability of a process. The catalyst should be robust, highly active, and ideally, recyclable. Palladium and platinum catalysts used in the synthesis of the core structure are effective but can be expensive. google.com Therefore, catalyst loading and recovery are important economic considerations.

The following table summarizes key considerations for the scalable synthesis of this compound:

| Factor | Consideration | Desired Outcome |

| Reagents | Cost, availability, and safety | Use of inexpensive, readily available, and non-hazardous starting materials |

| Process | Number of steps, reaction conditions | One-pot or streamlined synthesis with mild reaction conditions |

| Catalyst | Cost, activity, and recyclability | Low catalyst loading, high turnover number, and efficient catalyst recovery |

| Purification | Method and efficiency | Simple and efficient purification methods such as distillation or recrystallization |

| Waste | Generation of byproducts and solvent waste | Minimal waste generation, use of green solvents |

By addressing these factors, synthetic protocols can be developed that are not only effective in the laboratory but also practical for large-scale industrial production.

Comprehensive Structure Activity Relationship Sar Investigations of 4 2 Piperidin 4 Ylethyl Morpholine Analogues

Correlative Analysis of Piperidine (B6355638) Ring Substitutions and Resultant Biological Activity Modulations

The piperidine ring within the 4-(2-Piperidin-4-ylethyl)morpholine scaffold serves as a fundamental structural element, and its substitution pattern is a critical determinant of biological activity, particularly for targets such as sigma (σ) and histamine (B1213489) H3 receptors. nih.gov Research has consistently shown that modifications to this ring can dramatically alter binding affinity and selectivity.

Studies on dual-activity histamine H3 and sigma-1 (σ1) receptor ligands have identified the piperidine moiety as a key feature for high affinity at the σ1 receptor. nih.govacs.org For instance, the direct comparison between a piperidine-containing compound and its piperazine (B1678402) analogue revealed a stark difference in σ1 receptor affinity. While the piperazine derivative (compound 4 in a study) had a Kᵢ value of 1531 nM, replacing it with a piperidine ring (compound 5) boosted the affinity dramatically to a Kᵢ of 3.64 nM. nih.gov This highlights the piperidine ring's influential role in σ1 receptor binding, likely due to a change in the protonation state at physiological pH which facilitates a crucial salt bridge interaction with residue Glu172 in the σ1 receptor binding pocket. nih.govacs.org

Further SAR studies have explored various substitutions on the piperidine ring itself. Unsubstituted piperidine appears to be favorable for high affinity at the human H3 receptor (hH₃R). acs.org For example, introducing a 4-pyridyl substituent on the piperidine nitrogen in a series of biphenyl (B1667301) derivatives led to a decrease in hH₃R affinity compared to their unsubstituted counterparts. acs.org In other series, N-benzyl substitution on the piperidine has been shown to produce potent σ1 receptor ligands, with one such compound, 1'-benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile, displaying a Kᵢ value of 1.54 nM for the σ1 receptor. researchgate.net However, the addition of a second large N-substituent is generally not well-tolerated by the σ1 receptor. researchgate.net

Systematic modifications, including the introduction of alkyl groups or the formation of bridged systems, have been used to probe the steric tolerance of the receptor's binding pocket. nih.gov These investigations help in mapping the spatial requirements for optimal ligand engagement.

Table 1: Influence of Piperidine Ring Modifications on Receptor Binding Affinity

| Base Compound Series | Modification | Target(s) | Key Finding | Reference(s) |

| 4-Substituted Piperazine/Piperidine | Piperazine → Piperidine | hH₃R / σ₁R | Maintained high hH₃R affinity while dramatically increasing σ₁R affinity (Kᵢ from 1531 nM to 3.64 nM). | nih.gov |

| N-Substituted Piperidines | Unsubstituted vs. 4-pyridyl on N | hH₃R | The unsubstituted piperidine ring generally resulted in higher hH₃R affinity. | acs.org |

| Spiro-Piperidines | N-Benzyl substitution | σ₁R / σ₂R | N-Benzyl group yielded high σ₁ affinity and selectivity. | researchgate.net |

| Fenpropimorph Derivatives | N-alkyl-N-aralkyl substitution | σ₁R / σ₂R | N-aralkyl groups are generally required for high σ₁ receptor binding. | nih.gov |

| Indanone Derivatives | 1-Benzylpiperidine (B1218667) | Acetylcholinesterase (AChE) | The 1-benzylpiperidine moiety is a key component of potent AChE inhibitors like Donepezil. | nih.gov |

Deductions on the Influence of Morpholine (B109124) Moiety Derivatizations on Pharmacological Profiles

The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve physicochemical properties such as aqueous solubility and to establish favorable interactions with biological targets. pharmjournal.runih.gov Its oxygen atom can act as a hydrogen bond acceptor, which can be critical for anchoring a ligand within a receptor's active site. taylorandfrancis.com

Conversely, the morpholine ring is an integral part of many highly active compounds. For instance, Linezolid, an antibiotic, and Gefitinib, an anticancer agent, both feature a morpholine ring that is crucial for their activity. taylorandfrancis.com In the development of inhibitors for α-glucosidase, an enzyme relevant to diabetes, the oxygen atoms on the morpholine moiety were found to form important hydrogen bond interactions within the enzyme's cavity. mdpi.com The versatility of the morpholine scaffold allows it to be a key pharmacophore across a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial actions. researchgate.nete3s-conferences.org

The electronic and steric properties of substituents on the morpholine ring can fine-tune a compound's activity. The presence of the morpholine ring itself is often associated with improved pharmacokinetic properties, which is a critical aspect of drug design. nih.gov

Table 2: Effect of Morpholine Moiety on Biological Activity

| Compound Series | Modification | Target(s) | Observed Effect | Reference(s) |

| Thiazolone Derivatives | Piperidine → Morpholine | 15-LOX | Slightly decreased inhibitory activity, but remained in the same micromolar range. | taylorandfrancis.com |

| Azaindole Derivatives | Piperidine → Morpholine | Trypanosoma cruzi | Resulted in an inactive compound, though metabolic clearance improved. | dndi.org |

| Benzimidazole (B57391) Derivatives | Morpholine Moiety | α-glucosidase | The morpholine oxygen atoms formed key hydrogen bond interactions in the enzyme cavity. | mdpi.com |

| Quinoxaline (B1680401) Derivatives | Piperazine → Morpholine | Cancer Cell Lines | Significant decrease or complete loss of cytotoxic activity. | nih.gov |

The Definitive Role of the Ethylene (B1197577) Linker in Ligand-Receptor Interactions and Functional Potency

The ethylene linker connecting the piperidine and morpholine rings plays a crucial role in defining the spatial relationship between these two pharmacophoric groups. The length and flexibility of this linker are paramount for allowing the molecule to adopt the optimal conformation required for binding to its biological target. nih.gov

In studies of dual H₃/σ₁ receptor ligands, the length of the alkyl chain has been shown to be a sensitive parameter. While some piperazine derivatives showed no clear influence of linker length on affinity, a series of piperidine-based ligands demonstrated that modifying the linker length had significant consequences. nih.govacs.org Specifically, in a group of biphenyl derivatives, extending the carbon chain from four to six methylene (B1212753) groups resulted in a significant reduction in selectivity for the σ₁ receptor over the σ₂ receptor. acs.org This suggests that the two-carbon ethylene linker may represent an optimal length for positioning the heterocyclic rings correctly within the binding pockets of certain receptors.

The linker's role extends beyond simply being a spacer. Its conformational flexibility allows the molecule to navigate the local environment of the receptor binding site. The energetic cost of adopting the "active" conformation is influenced by the linker's structure. An ethylene linker provides a balance of flexibility and constraint, preventing excessive conformational freedom that could lead to a high entropic penalty upon binding, while still allowing the necessary adjustments for an induced fit. The potency of PRE-084, a well-known σ₁ receptor agonist, which features a morpholinoethyl group attached to a cyclohexane (B81311) ring, underscores the effectiveness of this specific linker in facilitating high-affinity interactions. nih.gov

Conformational Rigidity and Bioisosteric Replacements in the Optimization of SAR Paradigms

Introducing conformational rigidity and employing bioisosteric replacements are classic strategies in medicinal chemistry to enhance potency, selectivity, and metabolic stability. By constraining the molecule's structure, chemists can "lock" it into a more biologically active conformation, thereby reducing the entropic penalty of binding and improving affinity.

In the context of piperidine-containing ligands, conformational constraint has been explored through the creation of bridged and spirocyclic systems. researchgate.netnih.gov For example, replacing a flexible piperidine with a more rigid quinuclidine (B89598) moiety was found to maintain good binding affinity at the P2Y₁₄ receptor, suggesting that the receptor's binding region could accommodate the steric bulk and that the constrained boat-like conformation was favorable for binding. nih.gov The development of spiro-joined benzofuran (B130515) and benzopyran piperidine derivatives has also led to highly potent and selective σ₁ receptor ligands. nih.gov

Bioisosteric replacement involves substituting one chemical group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. The most striking example relevant to the this compound scaffold is the bioisosteric replacement of piperazine with piperidine. nih.gov This single change dramatically enhanced σ₁ receptor affinity, demonstrating that even subtle changes in the basicity and shape of the heterocyclic ring can have profound effects on ligand-receptor interactions. nih.govacs.org Other bioisosteric modifications, such as replacing a benzene (B151609) ring with a thiophene (B33073) ring in certain spiro-piperidine series, have also proven successful in yielding highly potent ligands. nih.gov Conversely, replacing the piperidine with an acyclic analogue in one study led to a complete loss of activity, highlighting the importance of the cyclic scaffold for proper orientation and interaction. dndi.org

Comparative SAR Profiling with Diverse Piperidine and Morpholine-Containing Chemical Entities

To fully appreciate the SAR of this compound analogues, it is instructive to compare their profiles with those of other chemical classes that also contain piperidine and/or morpholine rings. pharmjournal.ru Such a comparison provides a broader context for understanding the role of these heterocycles in molecular recognition.

For instance, the SAR of spiro-piperidines developed as σ₁ receptor ligands reveals that while an N-benzyl group is highly favorable, additional bulky substituents on the nitrogen are detrimental. researchgate.net This contrasts with some H₃ receptor antagonists where larger, more complex substituents on the piperidine nitrogen are tolerated and can even enhance affinity.

Comparing piperidine-containing compounds with their piperazine counterparts is also highly informative. Across multiple studies targeting different receptors, the piperidine moiety is often associated with higher affinity and/or a different selectivity profile compared to piperazine. nih.govacs.org This is frequently attributed to differences in basicity (pKa) and the resulting protonation state at physiological pH, which governs the ability to form key ionic interactions with acidic residues like aspartate or glutamate (B1630785) in receptor binding sites. nih.gov

Biological Activities and Pharmacological Efficacy of 4 2 Piperidin 4 Ylethyl Morpholine Derivatives

Characterization of Specific Biological Targets and Underlying Mechanisms of Action

Derivatives incorporating piperidine (B6355638) and morpholine (B109124) moieties have been extensively studied to understand their interactions with specific biological targets. These investigations have elucidated mechanisms of action that include enzymatic inhibition, receptor modulation, and intervention in key cellular pathways.

The piperidine-morpholine scaffold is a key feature in a variety of potent enzyme inhibitors.

Histone Deacetylases (HDACs): HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. nrct.go.th The dysregulation of HDACs is linked to the development of numerous cancers, as it can lead to the silencing of tumor suppressor genes. nrct.go.thnih.gov A series of novel hydroxamic acid-based histone deacetylase inhibitors featuring a 4-piperidin-4-yl-triazole core demonstrated significant inhibitory rates against HDACs. nih.gov In particular, compounds MH1-18 and MH1-21 were identified as selective inhibitors of HDAC6. nih.gov Similarly, amide derivatives of piperine (B192125) (1e and 1f), a natural compound containing a piperidine ring, showed noteworthy HDAC inhibitory activity, with a high selectivity for HDAC2. nrct.go.th Molecular docking studies suggest these piperidine-containing derivatives interact with the HDAC active site through hydrogen bonds, hydrophobic interactions, and chelation with the essential zinc ion. nrct.go.th Other research has focused on quinazoline-4-(3H)-one-based compounds as selective HDAC6 inhibitors. mdpi.com

Table 1: HDAC Inhibitory Activity of Selected Piperidine Derivatives

| Compound | Target | IC₅₀ | Source |

|---|---|---|---|

| Piperine Derivative 1e | HDAC2 | 85.61 ± 3.32 µM | nrct.go.th |

| Piperine Derivative 1f | HDAC2 | 111.27 ± 2.13 µM | nrct.go.th |

| Compound 5b (Quinazolin-4(3H)-one derivative) | HDAC6 | 150 nM | mdpi.com |

| MH1-18 (4-piperidin-4-yl-triazole derivative) | HDAC6 | Low µM | nih.gov |

| MH1-21 (4-piperidin-4-yl-triazole derivative) | HDAC6 | Low µM | nih.gov |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): NAPE-PLD is a zinc-dependent enzyme that produces bioactive fatty acid ethanolamides (FAEs). nih.gov The first small-molecule inhibitor identified was a quinazoline (B50416) sulfonamide derivative, ARN19874. nih.gov Structure-activity relationship studies revealed that the sulfonamide group is critical for inhibitory activity, likely through coordination with the zinc atoms in the enzyme's active site. nih.gov More potent inhibitors have since been developed, such as LEI-401, a compound containing a phenylpiperidine moiety, which exhibits an on-target IC₅₀ of 27 nM. ximbio.comresearchgate.net

Glycine (B1666218) Transporter-1 (GlyT-1): Inhibition of GlyT-1 can enhance N-methyl-D-aspartate (NMDA) receptor function, a target for psychiatric disorders. nih.gov A series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides were developed as potent and selective GlyT-1 inhibitors. nih.gov Another novel GlyT1 inhibitor, ASP2535, potently inhibited rat GlyT1 with an IC₅₀ of 92 nM. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are used in the treatment of type 2 diabetes. nih.gov A class of N-substituted 4-hydrazino piperidine derivatives were designed as DPP-4 inhibitors, leading to the discovery of a compound (22e) with an IC₅₀ of 88 nM. nih.gov The well-known antidiabetic drug alogliptin (B1666894) also contains a piperidine moiety and shows potent DPP-4 inhibition with an IC₅₀ of less than 10 nM. nih.gov

Thymidylate Synthase (TS) and Thymidine Phosphorylase (TP): TS is a critical target in cancer therapy as it is directly involved in DNA synthesis. mdpi.com Its inhibition leads to cell death. nih.gov Hybrids containing 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties have been identified as TS inhibitors, with compounds 12 and 13 showing IC₅₀ values of 2.52 µM and 4.38 µM, respectively. mdpi.com TP is another enzyme crucial to the pyrimidine (B1678525) salvage pathway and is overexpressed in many human cancers. rjraap.commdpi.com Dihydropyrimidone derivatives have been identified as potential non-competitive inhibitors of the TP enzyme. mdpi.com

Telomerase and Topoisomerase II: Telomerase is an enzyme responsible for maintaining telomere length and is expressed in the vast majority of human tumors. mdpi.commdpi.com Its inhibition is a promising anticancer strategy. mdpi.com Chromen-4-one derivatives have been developed as telomerase inhibitors. nih.gov One such derivative, compound 5i, which incorporates a piperazine (B1678402) ring, showed potent inhibitory activity against telomerase. nih.gov Terpyridine derivatives have also been shown to inhibit telomerase activity and Topoisomerase I. researchgate.net

Derivatives featuring the piperidine scaffold have been shown to modulate the activity of several key receptors.

Dopamine (B1211576) Receptors: The dopamine D4 receptor (D4R) is a target for neuropsychiatric disorders and has been implicated in L-DOPA induced dyskinesias in Parkinson's disease. nih.gov Researchers have developed potent and selective D4R antagonists based on 3- or 4-benzyloxypiperidine and 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds. nih.govchemrxiv.org Structure-activity relationship studies led to compounds with exceptional binding affinity for the D4 receptor, such as compound 14a with a Kᵢ of 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes. chemrxiv.org The core piperidine nitrogen is believed to make key interactions with an aspartate residue (Asp115) in the D4 receptor binding site. chemrxiv.org

Table 2: Binding Affinities of Selected Piperidine Derivatives for Dopamine D4 Receptors

| Compound | Scaffold Type | D4R Kᵢ (nM) | Selectivity vs D2/D3 | Source |

|---|---|---|---|---|

| 14a | 4,4-difluoro-3-(phenoxymethyl)piperidine | 0.3 | >2000-fold | chemrxiv.org |

| 8 | 4-benzyl piperidine | Potent | Selective | nih.gov |

| 13g | (S)-3-oxopiperidine | >10,000 (65% inh. at 10µM) | Highly Selective | chemrxiv.org |

Opioid Receptors (Kappa Agonism): Kappa opioid receptor (κOR) agonists are being investigated for their potential as analgesics and treatments for substance abuse. nih.govnih.gov Structural modifications to the epoxymorphinan scaffold, which contains a piperidine ring system, have resulted in analogues with picomolar affinities for opioid receptors. nih.gov One lead compound, MP1104, exhibited potent antinociceptive effects mediated through the activation of both kappa and delta-opioid receptors. nih.gov

11β-Hydroxysteroid Dehydrogenase Isozymes (11β-HSD1/2): Piperidine amide and urea (B33335) derivatives have been evaluated for their potential to inhibit 11β-HSD1, an enzyme involved in regulating glucocorticoid levels and a target for metabolic diseases. nih.govmdpi.com These compounds demonstrated good in vivo activity, reducing both fasting and non-fasting blood glucose levels. nih.gov

N-Methyl-D-Aspartate (NMDA) Receptors: While not direct modulators, the activity of some derivatives is closely linked to NMDA receptor function. As mentioned, GlyT-1 inhibitors like ASP2535 are designed to increase glycine levels, which acts as a co-agonist at the NMDA receptor, thereby facilitating its function. nih.gov

The pharmacological effects of these derivatives often stem from their ability to interfere with essential cellular functions.

Cell Cycle Regulation and Apoptosis Induction: Many derivatives with antineoplastic properties exert their effects by disrupting the cell cycle and inducing programmed cell death (apoptosis). chemrxiv.org For example, a quinazoline-4-(3H)-one derivative, 5c, which inhibits HDAC6, was found to cause cell-cycle arrest in the G2 phase and promote apoptosis in MCF-7 breast cancer cells. mdpi.com Morpholine-substituted tetrahydroquinoline derivatives also induce apoptosis in a dose-dependent manner. nih.gov Certain thiazoline (B8809763) derivatives were shown to induce a G1/S cell cycle block, consistent with an interference with DNA synthesis. nih.gov Terpyridine derivatives have also been observed to cause a delay in cell cycle progression. researchgate.net

Therapeutic Area-Specific Research and Preclinical Efficacy Assessments

The diverse biological activities of these derivatives have led to focused research in specific disease areas, most notably oncology.

The inhibition of enzymes like HDACs and telomerase, coupled with the ability to induce apoptosis, makes derivatives of the 4-(2-Piperidin-4-ylethyl)morpholine scaffold promising candidates for cancer therapy. nrct.go.thnih.govnih.govchemrxiv.org

A wide range of derivatives incorporating piperidine and/or morpholine rings have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines in laboratory settings.

Piperine derivatives have shown potential in inhibiting HeLa cervical cancer cells, with compound 1f exhibiting an IC₅₀ of 10.38 ± 2.13 µg/mL. nrct.go.th

Morpholine-substituted tetrahydroquinoline derivatives displayed potent and selective cytotoxicity against lung (A549), breast (MCF-7), and triple-negative breast (MDA-MB-231) cancer cell lines, with one candidate, 10e, showing an exceptional IC₅₀ of 0.033 µM against A549 cells. nih.gov

Piperazine derivatives of the natural product vindoline (B23647) were screened against 60 human cancer cell lines. mdpi.com Compounds 23 and 25 were particularly potent, with GI₅₀ values below 2 μM on almost all cell lines, including a GI₅₀ of 1.00 μM for compound 23 against the MDA-MB-468 breast cancer line. mdpi.com

Quinoline-oxadiazole hybrids containing morpholine and piperidine moieties showed considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values ranging from 0.137 to 0.583 μg/mL. nih.gov

The HDAC6 inhibitor 5c (a quinazoline-4-(3H)-one derivative) was most active against the MCF-7 cell line with an IC₅₀ of 13.7 μM. mdpi.com

Hybrids of 1,2,3-triazole and 1,3,4-oxadiazole, developed as thymidylate synthase inhibitors, exhibited remarkable inhibition of MCF-7 and HCT-116 cell lines. mdpi.com

Table 3: In Vitro Antiproliferative Activity of Selected Piperidine/Morpholine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| Piperine Derivative 1f | HeLa (Cervical) | IC₅₀ | 10.38 ± 2.13 µg/mL | nrct.go.th |

| Tetrahydroquinoline Derivative 10e | A549 (Lung) | IC₅₀ | 0.033 µM | nih.gov |

| Vindoline-Piperazine Derivative 23 | MDA-MB-468 (Breast) | GI₅₀ | 1.00 µM | mdpi.com |

| Vindoline-Piperazine Derivative 25 | HOP-92 (Lung) | GI₅₀ | 1.35 µM | mdpi.com |

| Quinoline-Oxadiazole Hybrids (7-17e) | HepG2 (Liver) | IC₅₀ | 0.137–0.332 µg/mL | nih.gov |

| Quinoline-Oxadiazole Hybrids (7-17e) | MCF-7 (Breast) | IC₅₀ | 0.164–0.583 µg/mL | nih.gov |

| HDAC6 Inhibitor 5c | MCF-7 (Breast) | IC₅₀ | 13.7 µM | mdpi.com |

Antineoplastic Activity in Oncology

Molecular Mechanisms Implicated in Anticancer Effects

Derivatives of piperidine and morpholine have been identified as promising candidates in oncology, exhibiting anticancer properties through various molecular pathways that lead to cancer cell death and inhibition of tumor growth. nih.gove3s-conferences.org The mechanisms often involve inducing apoptosis (programmed cell death), halting the cell cycle, and disrupting key signaling pathways essential for cancer cell survival. nih.govnih.gov

Research has shown that piperidine derivatives can trigger the intrinsic pathway of apoptosis. nih.gov This is achieved by increasing the production of reactive oxygen species (ROS) and promoting the release of mitochondrial cytochrome C. nih.gov These events lead to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, which increases the Bax/Bcl-2 ratio and subsequently activates caspases-3, -8, and -9, key executioners of apoptosis. nih.gov

Furthermore, certain piperidine derivatives have been shown to arrest the cell cycle, preventing cancer cells from proliferating. For example, the piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, was found to inhibit cell proliferation in both estrogen receptor (ER) positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase. nih.gov Similarly, a mixture of regioisomers of a 2-(benzimidazol-2-yl)quinoxaline containing a methylpiperazine substituent demonstrated a cytotoxic effect on human lung adenocarcinoma (A549) cells by stopping the cell cycle in the S phase, thereby inhibiting DNA synthesis and inducing mitochondrial apoptosis. nih.gov

The incorporation of a morpholine ring can also significantly influence cytotoxic activity. Studies on morpholine-substituted tetrahydroquinoline derivatives showed potent and selective cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231). nih.govmdpi.com Compound 10e from this series was particularly effective against A549 cells, inducing apoptosis in a dose-dependent manner. nih.gov The structure-activity relationship revealed that electron-withdrawing groups, such as trifluoromethyl, combined with the morpholine moiety, enhanced both potency and selectivity. nih.govmdpi.com In some structures, replacing a more active N-substituted piperazine fragment with a piperidine or morpholine fragment led to a significant decrease in cytotoxic activity, highlighting the nuanced role of these heterocyclic moieties in anticancer efficacy. nih.gov

| Compound/Derivative Type | Cancer Cell Line | Observed Effect | IC₅₀ Value (µM) |

|---|---|---|---|

| Morpholine-substituted tetrahydroquinoline (Compound 10e) | A549 (Lung) | Cytotoxicity, Apoptosis Induction | 0.033 ± 0.003 |

| Morpholine-substituted tetrahydroquinoline (Compound 10h) | MCF-7 (Breast) | Cytotoxicity | 0.087 ± 0.007 |

| Morpholine-substituted tetrahydroquinoline (Compound 10d) | A549, MCF-7, MDA-MB-231 | Broad-spectrum Cytotoxicity | 0.062, 0.58, 1.003 |

| 2-(benzimidazol-2-yl)quinoxaline with piperidine (Regioisomer 13dc) | A549 (Lung) | Selective Cytotoxicity | 26.3 |

Neuropharmacological Applications (e.g., Schizophrenia Management, Analgesic Properties)

The piperidine and morpholine moieties are integral components in the design of neuropharmacologically active agents, demonstrating potential in managing conditions like schizophrenia and providing pain relief. researchgate.net

Evaluation of Antipsychotic Potential

Schizophrenia is a complex neuropsychiatric disorder, and current treatments, which primarily target dopamine and serotonin (B10506) receptors, often have side effects. nih.goveurekaselect.com This has spurred the development of novel compounds with improved profiles. Piperidine and piperazine derivatives have shown significant promise in this area, as these heterocyclic rings can potentiate antipsychotic activity when attached to other groups. nih.goveurekaselect.comresearchgate.net

The antipsychotic action of these derivatives is largely attributed to their interaction with dopamine (especially D2) and serotonin (e.g., 5-HT2A) receptors. researchgate.netnih.gov Many typical and atypical antipsychotic drugs feature these core structures. researchgate.net The search for new treatments has led to the synthesis of numerous piperidine and piperazine derivatives at the laboratory level, with some advancing to clinical trials, such as Lu AE58054 and PF-04802540. nih.goveurekaselect.comdntb.gov.ua The attachment of various heterocyclic groups to the basic piperidine or piperazine ring is a key strategy for enhancing antipsychotic potential. nih.gov

Assessment of Nociceptive and Neuropathic Pain Modulation

Piperidine derivatives have long been recognized for their analgesic properties, with some compounds exhibiting morphine-like activity. nih.gov Modern research focuses on creating ligands that can target multiple receptors involved in pain signaling to achieve a broader spectrum of activity.

One promising approach involves developing dual-acting ligands that target both histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov A series of piperidine-based derivatives were designed for this purpose, with selected compounds showing significant analgesic effects in both nociceptive and neuropathic pain models. nih.gov For instance, compound 12 from this series demonstrated a broad spectrum of analgesic activity. nih.gov In a model of neuropathic pain (oxaliplatin-induced), this compound produced a significant antihyperalgesic effect at doses of 5, 10, and 15 mg/kg. nih.gov The piperidine moiety is considered a critical structural feature for this dual receptor activity. nih.gov

Additionally, new derivatives of ketamine, where the methylamine (B109427) group was substituted with N-amino-morpholine or N-amino-4-methyl piperazine, were synthesized and evaluated for anti-nociceptive effects. bas.bg These derivatives were effective in reducing pain in both the tail immersion (acute thermal pain) and formalin (chronic chemical pain) tests in rats, with particularly significant effects at a 6 mg/kg dose. bas.bg

Antidiabetic Interventions in Metabolic Disorders

A key strategy in managing type 2 diabetes is to control post-meal high blood sugar (postprandial hyperglycemia) by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. mdpi.com Derivatives containing piperidine and morpholine have emerged as effective inhibitors of these enzymes. nih.gov

α-Amylase Enzyme Inhibition

α-Amylase initiates the digestion of complex carbohydrates. Piperidine-substituted chalcones have demonstrated noteworthy α-amylase inhibitory activity. researchgate.net In one study, all tested piperidinyl-substituted chalcones inhibited α-amylase with IC₅₀ values ranging from 9.86 to 35.98 μM, which compared favorably to the standard drug acarbose (B1664774). researchgate.netresearchgate.net Another study found that piperidine-substituted chalcones exhibited high α-amylase inhibition, ranging from 85.82% to 96.62% at a concentration of 1000 μg/mL. nih.gov A novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, showed a potent inhibitory activity of 97.30%, significantly higher than acarbose (61.66%). nih.gov

| Derivative Class | Compound Example | α-Amylase Inhibition | Standard (Acarbose) |

|---|---|---|---|

| Piperidine-substituted chalcones | Compound with IC₅₀ = 9.86 ± 0.03 μM | IC₅₀ = 9.86 ± 0.03 μM | IC₅₀ = 13.98 ± 0.11 μM |

| Benzimidazole-piperazine derivatives | Various analogs | IC₅₀ range: 4.75 - 40.24 µM | IC₅₀ = 14.70 ± 0.11 μM |

| Novel piperidine derivative | 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | 97.30% inhibition | 61.66% inhibition |

| Quinoline-isoindoline polycyclic compound | Compound 7d | IC₅₀ = 0.21 mM | IC₅₀ = 0.25 mM |

α-Glucosidase Enzyme Inhibition

α-Glucosidase is located in the small intestine and is responsible for breaking down disaccharides into glucose. mdpi.com Its inhibition directly slows glucose absorption. Various derivatives incorporating morpholine and piperidine have shown potent α-glucosidase inhibitory effects. nih.gov For instance, a series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives displayed considerable inhibitory potential, with IC₅₀ values ranging from 0.18 to 20.46 µg/mL. nih.gov The most active compound in this series (compound 4k) had an IC₅₀ of 0.18 ± 0.01 µg/mL, proving to be much more potent than the standard, acarbose (IC₅₀ = 8.16 ± 0.12 µg/mL). nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor. nih.gov

Similarly, benzimidazole (B57391) derivatives containing piperazine and morpholine moieties have been reported as effective α-glucosidase inhibitors, with some compounds achieving up to 99% inhibition. nih.gov The addition of a morpholine moiety has been noted to have a positive effect on the inhibitory properties of compounds. nih.gov

| Derivative Class | Compound Example | α-Glucosidase Inhibition | Standard (Acarbose) |

|---|---|---|---|

| 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine | Compound 4k | IC₅₀ = 0.18 ± 0.01 µg/mL | IC₅₀ = 8.16 ± 0.12 µg/mL |

| Benzimidazole-piperazine derivatives | Various analogs | IC₅₀ range: 0.85 - 29.72 µM | IC₅₀ = 14.70 ± 0.11 μM |

| Chalcone derivatives of piperidine | Compound a | 95.78% inhibition | 69.54% inhibition |

| Quinoline-isoindoline polycyclic compound | Compound 7d | IC₅₀ = 0.07 mM | IC₅₀ = 0.07 mM |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones, such as GLP-1. nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. nih.gov Both piperidine and morpholine moieties are found in known DPP-4 inhibitors.

The well-established antidiabetic drug Alogliptin, a potent DPP-4 inhibitor with an IC50 value below 10 nM, features a piperidine ring in its core structure. nih.gov Studies on related sulfonamide derivatives of piperidine-3-carbonitrile and pyrrolidine-2-carbonitrile (B1309360) have also demonstrated significant DPP-4 inhibitory activity, comparable to the standard drug Vildagliptin in both in silico and in vitro assays. nih.gov The presence of a nitrile group on the piperidine or a related ring appears to be important for interacting with the S1 site of the enzyme, a key requirement for inhibitory action. nih.govnih.gov

Furthermore, hybrid molecules incorporating a morpholine structure have been shown to possess selective DPP-4 inhibitory activity. nih.gov For instance, a hybrid structure combining sulfonamide-1,3,5-triazine-thiazole with a morpholine ring demonstrated a blood glucose-lowering effect in vivo, which was associated with an improvement in insulin (B600854) levels. nih.gov These findings suggest that the individual components of the this compound scaffold have a strong precedent for DPP-4 inhibition, making its derivatives promising candidates for the development of new antidiabetic agents.

Table 1: Examples of Piperidine and Morpholine Derivatives with DPP-4 Inhibitory Activity

| Compound Class | Key Structural Moiety | Observed Activity | Reference |

| Alogliptin | Piperidine | Potent DPP-4 inhibition (IC50 < 10 nM) | nih.gov |

| Sulfonamide Derivatives | Piperidine-3-carbonitrile | Activity comparable to Vildagliptin | nih.gov |

| Sulfonamide-Triazine-Thiazole Hybrids | Morpholine | Selective DPP-4 inhibition, in vivo blood glucose reduction | nih.gov |

11β-Hydroxysteroid Dehydrogenase Isozyme 1 (11β-HSD1) Inhibition

The enzyme 11β-Hydroxysteroid Dehydrogenase Isozyme 1 (11β-HSD1) is responsible for converting inactive cortisone (B1669442) to active cortisol within tissues, and its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes. nih.govnih.gov Research has shown that derivatives containing the piperidine ring are effective inhibitors of this enzyme.

Specifically, piperidine amide and urea derivatives have been evaluated for their 11β-HSD1 inhibitory potential. nih.gov These compounds demonstrated positive in vivo activity, leading to a reduction in both fasting and non-fasting blood glucose levels. nih.gov However, a challenge identified with this class of compounds was their high lipophilicity, which can correlate with poor metabolic stability. nih.gov This highlights an area for structural optimization in future drug design efforts based on piperidine-containing scaffolds. The proven efficacy of piperidine derivatives as 11β-HSD1 inhibitors provides a strong rationale for investigating analogous derivatives of this compound for this activity.

Anti-infective and Antimicrobial Spectrum (e.g., Antiviral, Antibacterial, Antifungal, Antimalarial Activities)

The rise of antimicrobial resistance necessitates the development of new anti-infective agents. nih.gov Both morpholine and piperidine derivatives have been extensively studied and have shown a broad spectrum of antimicrobial activities. researchgate.netnih.gov

A series of synthesized 4-(2-(N-aralkyl)arylsulfamoyl)ethyl)morpholine derivatives, which are structurally related to the target scaffold, were evaluated for their antibacterial properties. These compounds, derived from 4-(2-aminoethyl)morpholine, displayed good inhibitory action against various Gram-positive and Gram-negative bacterial strains. researchgate.netindexcopernicus.com For example, specific derivatives showed notable activity against S. typhi. researchgate.net Similarly, newly synthesized morpholine derivatives have demonstrated antimicrobial activity against a panel of twenty-nine different Gram-positive and Gram-negative bacteria, suggesting they could be promising as broad-spectrum antimicrobial agents. nih.gov

Piperidine-containing compounds also exhibit significant antibacterial and antifungal properties. Various piperidin-4-one derivatives have been synthesized and screened for in vitro activity, with some showing significant antimicrobial effects when compared to the standard drug ampicillin. mdpi.com The incorporation of both piperidine and morpholine moieties into a single molecule could potentially lead to compounds with enhanced or synergistic antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Morpholine Derivatives

| Bacterial Strain | Activity of Morpholine Derivatives | Reference |

| Gram-positive bacteria | Inhibitory effect observed | nih.gov |

| Gram-negative bacteria | Inhibitory effect observed | nih.gov |

| S. typhi | Good inhibition by specific sulfonamide derivatives | researchgate.net |

| B. subtilis | Variable inhibition observed | researchgate.net |

Immunomodulatory Effects and Immunological Response Modulation

The modulation of the immune system is a key therapeutic strategy for a range of diseases, from autoimmune disorders to cancer. Research into piperidine derivatives has uncovered their potential as immunomodulatory agents. researchgate.net

In one study, certain piperidine derivatives were evaluated for their ability to modulate immune responses. The results were promising, with the compounds being identified as good immunomodulatory agents, exhibiting activity percentages ranging from 82.8 ± 0.37% to 142.4 ± 0.98%. researchgate.net This activity suggests that these compounds can influence immune system functions, although the precise mechanisms were not fully elucidated in the referenced study. The presence of the piperidine moiety in the this compound structure suggests that its derivatives could also possess the ability to modulate immunological responses, representing a valuable avenue for further investigation.

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. mdpi.com Both morpholine and piperidine derivatives have been shown to possess significant antioxidant properties.

A series of aromatic morpholine derivatives were synthesized and found to not only inhibit cholesterol biosynthesis but also to provide significant protection to hepatic microsomal membranes against lipid peroxidation. nih.gov The IC50 values for the most active of these compounds in protecting against lipid peroxidation ranged from 73 to 200 μM. nih.govresearchgate.net The antioxidant effect was attributed to the ability of the morpholine ring's hemiketalic hydroxyl group to be abstracted by radicals, followed by resonance stabilization. researchgate.net

Similarly, various piperidine derivatives have demonstrated notable antioxidant capabilities. Chalcone derivatives of piperidine showed higher antioxidant activity in vitro (80.87-86.37% in one assay) than standard drugs like ascorbic acid (64.71%). mdpi.com Another novel piperidine derivative displayed moderate activity in the DPPH radical scavenging test. mdpi.com The established antioxidant potential of both heterocyclic components strongly supports the investigation of this compound derivatives as agents for mitigating oxidative stress.

Table 3: Antioxidant Activity of Piperidine and Morpholine Derivatives

| Compound Class | Assay/Effect | Result | Reference |

| Aromatic Morpholine Derivatives | Lipid Peroxidation Inhibition | IC50: 73 - 200 μM | nih.gov |

| Chalcone Piperidine Derivatives | In vitro antioxidant assay | 80.87% - 86.37% activity | mdpi.com |

| 4-Methyl-1-(...)-piperidine | DPPH radical scavenging | Moderate activity | mdpi.com |

In Vivo Pharmacological Evaluation and Efficacy Studies

The ultimate test of a potential therapeutic agent is its efficacy in a living system. In vivo studies have been conducted on various piperidine and morpholine derivatives, demonstrating their pharmacological effects across different models of disease.

In the context of metabolic diseases, piperidine amide and urea derivatives with 11β-HSD1 inhibitory activity were shown to effectively reduce both fasting and non-fasting blood glucose levels in animal models. nih.gov A hybrid morpholine derivative with DPP-4 inhibitory activity also demonstrated a dose-dependent improvement in blood glucose levels in vivo. nih.gov Furthermore, certain morpholine derivatives have been evaluated in animal models of acute experimental hyperlipidemia, where they successfully reduced lipidemic parameters, including total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL), by 15-80%. nih.govresearchgate.net

Beyond metabolic disorders, piperidine derivatives have shown efficacy in other areas. For example, novel piperidine derivatives have been found to inhibit tumor growth both in vitro and in vivo, with one compound inducing apoptosis and inhibiting epithelial-mesenchymal transition in prostate cancer cells. researchgate.net The broad range of successful in vivo evaluations for compounds containing either a piperidine or a morpholine moiety underscores the significant therapeutic potential of derivatives built upon the combined this compound scaffold.

Computational Chemistry and in Silico Methodologies Applied to 4 2 Piperidin 4 Ylethyl Morpholine and Analogues

Molecular Docking Simulations and Prediction of Ligand-Target Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govrsc.org This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For analogues of 4-(2-Piperidin-4-ylethyl)morpholine, molecular docking studies have been crucial in elucidating their interactions with biological targets, particularly the sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in various neurological disorders. nih.govnih.gov

In these simulations, the three-dimensional structure of the target protein, often obtained from X-ray crystallography or homology modeling, is used to create a virtual binding pocket. The ligand, in this case, a derivative of this compound, is then computationally placed into this pocket in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

Studies on related piperidine-based sigma receptor ligands have revealed key interactions that contribute to high binding affinity. For instance, the protonated nitrogen atom of the piperidine (B6355638) ring often forms a crucial salt bridge with acidic residues, such as glutamic acid (Glu172) or aspartic acid (Asp56), in the receptor's binding site. cnr.it Additionally, hydrophobic interactions between the aromatic or aliphatic parts of the ligand and nonpolar residues in the receptor, as well as hydrogen bonds involving the morpholine (B109124) oxygen, play a significant role in stabilizing the ligand-receptor complex. cnr.it

Table 1: Representative Molecular Docking Data for a Piperidine-based Sigma-1 Receptor Ligand Analogue

| Parameter | Value | Significance |

| Docking Score (kcal/mol) | -8.5 | Predicts a strong binding affinity to the sigma-1 receptor. |

| Key Interacting Residues | Glu172, Tyr103, Leu182 | Identifies the specific amino acids involved in binding. |

| Types of Interactions | Salt bridge, π-π stacking, Hydrophobic | Describes the nature of the chemical forces stabilizing the complex. |

Note: The data in this table is representative of findings for close analogues of this compound and is for illustrative purposes.

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and potential interactions. nih.gov For this compound and its analogues, these calculations can determine key electronic parameters that govern their behavior at the molecular level.

These methods can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity and a greater ease of electronic excitation. Furthermore, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-poor regions of the molecule. This information is vital for predicting how the ligand will interact with the electrostatic environment of a biological target. For instance, the electron-rich oxygen atom of the morpholine ring would be expected to act as a hydrogen bond acceptor.

In studies of related piperidin-4-one derivatives, DFT calculations using the B3LYP method with a 6-31+G(d,p) basis set have been used to analyze the molecular structure, HOMO-LUMO gap, and MEP, thereby providing a deeper understanding of the molecule's reactive sites. researchgate.net

Table 2: Representative Quantum Chemical Calculation Data for a Piperidine Analogue

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.1 eV | Indicates the energy of the lowest available electron orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.1 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and interactions. |

Note: The data in this table is representative of findings for close analogues of this compound and is for illustrative purposes.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties and Pharmacokinetic Modeling

The success of a drug candidate is not solely dependent on its binding affinity to the target but also on its pharmacokinetic profile, which is often summarized by the acronym ADMET. In silico ADMET prediction tools have become an indispensable part of modern drug discovery, allowing for the early identification of compounds with unfavorable pharmacokinetic properties. researchgate.netrsc.org

For this compound and its analogues, various computational models and online servers, such as SwissADME and pkCSM, can be used to predict a wide range of ADMET properties. researchgate.netnih.gov These predictions are based on the molecule's structural features and physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area.

Key predicted properties include intestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and potential toxicity, such as hERG inhibition (a common cause of cardiotoxicity). nih.gov For compounds targeting the central nervous system, predicted BBB penetration is a particularly important parameter.

Table 3: Representative In Silico ADMET Predictions for a Piperidine-Morpholine Analogue

| Property | Predicted Value/Classification | Significance |

| Human Intestinal Absorption | High | Suggests good oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Permeable | Indicates the potential for central nervous system activity. |

| CYP2D6 Inhibition | Inhibitor | Suggests a potential for drug-drug interactions. |

| hERG Inhibition | Non-inhibitor | Indicates a lower risk of certain types of cardiotoxicity. |

| Ames Toxicity | Non-mutagenic | Predicts a low likelihood of being carcinogenic. |

Note: The data in this table is representative of findings for close analogues of this compound and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Protein-Ligand Complex Stability

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique is used to explore the conformational flexibility of the ligand and to assess the stability of the protein-ligand complex.

In the context of this compound analogues, MD simulations can be initiated from a docked pose to observe how the ligand and protein adapt to each other. nih.gov The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the binding pocket.

Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds and salt bridges, providing a more accurate picture of the binding mode than docking alone. The root-mean-square fluctuation (RMSF) of individual residues can also be analyzed to identify flexible regions of the protein that may be important for ligand binding and function.

Table 4: Key Metrics from Molecular Dynamics Simulations and Their Interpretation

| Metric | Description | Interpretation of a Favorable Result |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time compared to a reference structure. | A low and stable RMSD value for the ligand indicates it remains in a consistent binding pose. |